4-(2-Bromoethyl)morpholin-3-one

Description

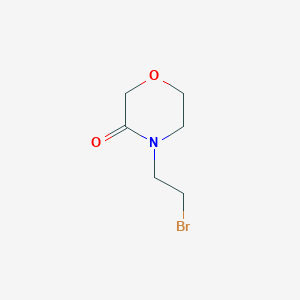

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLRWJUCWHVDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Bromoethyl Morpholin 3 One

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.combibliotekanauki.plub.edu This approach allows for the logical planning of a synthetic route.

Approaches to the Morpholin-3-one (B89469) Ring Formation

The morpholin-3-one scaffold is a common motif in medicinal chemistry. researchgate.netresearchgate.net Its synthesis can be achieved through various strategies, primarily involving the formation of one or two bonds in the heterocyclic ring. researchgate.net One common method involves the cyclization of α-(2-chloroethoxy)-amides in the presence of a base. researchgate.net Another approach is the reaction of diglycolic anhydride (B1165640) with imines to form polysubstituted 5-oxomorpholine-2-carboxylic acids. academie-sciences.fr Furthermore, organocatalytic asymmetric [3+3]-cycloaddition reactions have been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net

Key precursors for the morpholin-3-one ring often include:

α-Haloacetamides and an alcohol with a corresponding base.

2-Aminoethoxyacetate derivatives, which can undergo intramolecular dealcoholization cyclization. google.com

γ-Hydroxy-α,β-unsaturated ketones and α-bromodimethylhydroxamates for asymmetric synthesis. researchgate.net

Strategies for Introducing the Bromoethyl Side Chain

The introduction of a bromoethyl side chain onto a nitrogen-containing heterocycle is a key step in the synthesis of the target molecule. This can be accomplished through several methods:

N-Alkylation: This is a direct approach where the pre-formed morpholin-3-one is reacted with a suitable bromoethylating agent, such as 1,2-dibromoethane (B42909) or 2-bromoethyl triflate, in the presence of a base. fortunejournals.com

From an Alcohol Precursor: A common strategy involves the conversion of a hydroxyethyl (B10761427) group to a bromoethyl group. This can be achieved using brominating agents like triphenylphosphine (B44618) and carbon tetrabromide or triphenylphosphine dibromide. google.com

Ring Opening of Aziridinium (B1262131) Ions: A more complex method involves the ring-opening of tetra-substituted aziridinium ions with a bromide nucleophile. manchester.ac.uk

Direct Synthetic Routes to 4-(2-Bromoethyl)morpholin-3-one

Direct synthetic routes aim to construct the target molecule in a limited number of steps, often by forming the ring and introducing the side chain concurrently or in a sequential one-pot process.

Carbon-Nitrogen Bond Formation in Lactam Synthesis

The formation of the amide bond within the morpholin-3-one ring is a critical step. This carbon-nitrogen bond formation is a type of lactam synthesis. organic-chemistry.org Various methods can be employed, including:

Intramolecular Cyclization: As mentioned earlier, the intramolecular cyclization of haloacetamides is a prominent method. The nitrogen of the aminoethoxy moiety acts as a nucleophile, displacing the halide to form the lactam ring.

Copper-Catalyzed C-N Coupling: Tandem copper-catalyzed C-N bond formation followed by a ring-expansion process has been developed for the synthesis of medium-ring nitrogen heterocycles and can be adapted for lactam synthesis. nih.gov

Radical-Based Methods: The exploration of radical reactions has provided new avenues for C-N bond formation, offering potential for novel synthetic strategies. manchester.ac.uk

Regioselective Bromination Techniques

When direct bromination is considered, regioselectivity becomes a crucial factor. Various techniques have been developed to achieve selective bromination of heterocyclic compounds. organic-chemistry.org

N-Bromosuccinimide (NBS): NBS is a widely used reagent for both radical and electrophilic bromination. nih.govresearchgate.net The reaction conditions, such as the presence of a radical initiator or an acid catalyst, can influence whether bromination occurs on a side chain or the aromatic ring. researchgate.net

Fused Heterocyclic N-Oxides: A mild method for regioselective C2-bromination of fused azine N-oxides has been developed using tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source. nih.gov

Visible Light-Accelerated Bromination: A highly efficient and site-selective C-H halogenation of unsymmetrical aromatic bisamides has been achieved using visible light, offering a mild and metal-free approach. rsc.org

Methodological Advancements in Efficient and Selective Synthesis

The field of organic synthesis is constantly evolving, with new methodologies aimed at improving efficiency, selectivity, and environmental friendliness.

Recent advancements relevant to the synthesis of this compound include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency. For instance, a one-pot oxidation/bromination process has been developed. nih.gov

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods allows for the synthesis of specific stereoisomers, which is crucial for pharmaceutical applications. researchgate.netnih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity.

Green Chemistry Approaches: The use of less toxic reagents, environmentally benign solvents like water, and energy-efficient methods such as ultrasonic irradiation are gaining prominence. mdpi.comnih.gov For example, a rapid and efficient synthesis of 2,4-disubstituted-1,3-selenazoles has been achieved using ultrasonic irradiation in an aqueous medium. mdpi.comnih.gov

These advancements pave the way for more sustainable and cost-effective production of complex molecules like this compound.

Chemical Reactivity and Transformations of 4 2 Bromoethyl Morpholin 3 One

Reactivity Profile of the Bromoethyl Moiety

The terminal bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom susceptible to attack. This reactivity is central to the use of similar compounds, like 4-(2-bromoethyl)morpholine, as alkylating agents in organic synthesis for the introduction of the morpholinoethyl moiety. mdpi.comgoogle.com

The primary alkyl bromide structure of the bromoethyl group strongly favors the bimolecular nucleophilic substitution (SN2) pathway. kahedu.edu.in In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, and the carbon-bromine bond breaks simultaneously, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 reactions, which proceed through a two-step mechanism involving the formation of a carbocation intermediate, are generally disfavored for primary alkyl halides like 4-(2-bromoethyl)morpholin-3-one due to the high instability of primary carbocations. iitk.ac.in

A variety of nucleophiles can displace the bromide, making this a versatile handle for synthesizing more complex molecules. The reactive α-bromo ketone moiety in analogous compounds is known to facilitate nucleophilic substitution reactions. For instance, amines, thiols, and alkoxides can serve as effective nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions with Bromoethyl Analogs

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide | Ether | masterorganicchemistry.com |

| Amine | Pyrazole derivative | N-Alkylated Amine | google.com |

| Phenoxide | 3-Hydroxy-6H-benzo[c]chromen-6-one | Aryl Ether | mdpi.com |

| Thiolate | Sodium Methanethiolate | Thioether | libretexts.org |

Competition between substitution and elimination is a hallmark of alkyl halide reactivity. kahedu.edu.in this compound can undergo elimination to form 4-vinylmorpholin-3-one. The two primary mechanisms for this are the E1 and E2 pathways. iitk.ac.in

The E2 (bimolecular elimination) mechanism is a single-step process that requires a strong base to abstract a proton from the carbon adjacent to the one bearing the bromine, while the bromide ion departs simultaneously. libretexts.org This pathway is favored by strong, sterically hindered bases. libretexts.org

The E1 (unimolecular elimination) mechanism proceeds in two steps, starting with the formation of a carbocation, which is the same first step as an SN1 reaction. iitk.ac.in This is followed by deprotonation by a weak base to form the double bond. Given the instability of the primary carbocation, the E1 pathway is highly unlikely for this substrate. Therefore, elimination reactions are expected to proceed via the E2 mechanism, typically in the presence of a strong, non-nucleophilic base to minimize competition from SN2 reactions. masterorganicchemistry.com

The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light to generate a carbon-centered radical. beilstein-journals.orgacs.org This radical intermediate can then participate in various synthetic transformations. A notable application for analogous structures is intramolecular radical cyclization. For example, the radical cyclization of N-acrylate-4-(2-bromoethyl)azetidin-2-ones, a structurally similar β-lactam, has been reported to form bicyclic products. nih.gov This suggests that this compound could be a substrate for similar radical-mediated ring-forming reactions, potentially leading to novel bicyclic lactam structures.

Transformations of the Morpholin-3-one (B89469) Ring System

The morpholin-3-one ring is a six-membered lactam. Its reactivity is centered on the amide functional group within the heterocyclic structure.

Lactams, as cyclic amides, are susceptible to hydrolysis, which results in the cleavage of the amide bond and opening of the ring. youtube.com This reaction can be catalyzed by either acid or base, typically requiring heat. youtube.com

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This leads to the formation of a protonated N-substituted amino acid, specifically the salt of 2-((2-aminoethoxy)methyl)acetic acid.

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. youtube.com Subsequent protonation during workup yields the carboxylate salt of the corresponding amino acid.

The presence of an electron-withdrawing group on the amide nitrogen can accelerate the rate of ring-opening. nih.gov The bromoethyl group, being somewhat electron-withdrawing, may facilitate this process compared to a simple alkyl substituent. Re-cyclization of the resulting amino acid to reform the lactam ring is also a possibility, typically achieved through condensation reactions that remove water, although this reverse reaction is often less favorable under hydrolytic conditions.

The nitrogen atom in the morpholin-3-one ring is part of an amide linkage. Due to resonance, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group. youtube.com This delocalization makes the amide nitrogen significantly less basic and less nucleophilic than the nitrogen in a corresponding amine (like morpholine).

Consequently, direct reactions at the amide nitrogen, such as further alkylation or acylation, are generally not feasible under standard conditions as the nitrogen is already part of a stable tertiary amide structure. The primary reactivity involving the nitrogen center is its participation in the amide bond, influencing the properties of the carbonyl group and being the site of cleavage during hydrolysis. youtube.comnih.gov

Functionalization at the Carbonyl Group

The carbonyl group in this compound is part of a lactam, a cyclic amide. This functionality imparts reactivity distinct from that of a simple ketone. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity and making it generally less reactive towards nucleophiles than ketones or aldehydes. Functionalization typically requires potent reagents or activation of an adjacent position.

Reactions via Enolate Intermediates: While direct nucleophilic addition to the carbonyl carbon is challenging, the adjacent C-5 methylene (B1212753) group can be functionalized. Studies on analogous N-protected 5-substituted morpholin-3-ones have shown that the C-5 position can be deprotonated using a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes. acs.org This approach allows for the introduction of substituents at the C-5 position, alpha to the carbonyl group. For instance, direct alkylation of the enolate typically proceeds with the electrophile approaching from the face opposite to any existing substituent at C-5, leading to a high degree of stereocontrol. acs.org

Reactions with Phosphorus Reagents: The reactivity of the carbonyl group is highly dependent on the nature of the N-substituent. Research on the reaction of morpholin-3-ones with phosphorus-based reagents illustrates this point clearly. While N-unsubstituted morpholin-3-one reacts with triethyl phosphite (B83602) and phosphoryl chloride to yield the corresponding gem-bisphosphonate, a product of addition to the carbonyl, N-substituted variants like 4-benzylmorpholin-3-one (B1279983) lead to the formation of dehydrophosphonates under similar conditions. nih.gov This suggests that this compound would likely undergo elimination to form an enamine-like phosphonate (B1237965) rather than direct addition at the carbonyl.

Reduction of the Carbonyl Group: The lactam carbonyl is resistant to reduction. Catalytic hydrogenation (e.g., using palladium on carbon) is highly effective for reducing other functional groups, such as a nitro group on an N-aryl substituent, while leaving the morpholin-3-one carbonyl untouched. googleapis.comgoogle.com This highlights the chemoselectivity possible when other reducible groups are present. The reduction of the lactam amide itself to the corresponding morpholine (B109124) would necessitate the use of much stronger reducing agents, such as lithium aluminum hydride (LiAlH₄).

Table 1: Summary of Carbonyl Group Reactivity in Morpholin-3-one Systems

| Reaction Type | Reagents | Product Type | Compound Studied | Citation |

|---|---|---|---|---|

| Alkylation via Enolate | Strong base (e.g., LDA), Electrophile (e.g., R-X) | C-5 Substituted Morpholin-3-one | N-protected 5-substituted morpholin-3-ones | acs.org |

| Phosphonylation | P(OEt)₃, POCl₃ | Dehydrophosphonate | N-benzylmorpholin-3-one | nih.gov |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | No reaction at carbonyl | 4-(4-nitrophenyl)morpholin-3-one | googleapis.comgoogle.com |

Reactivity of the Ether Linkage within the Heterocycle

The ether linkage (C-O-C) within the morpholine ring is generally a stable feature of the molecule, resistant to many chemical transformations. However, under specific and typically harsh conditions, it can undergo cleavage.

Acid-Catalyzed Cleavage: Like other ethers, the oxygen atom can be protonated by a strong acid, such as HBr or HI. This converts the ether into a good leaving group (an alcohol), which can be followed by a nucleophilic attack from the corresponding halide ion. This process would lead to the opening of the morpholine ring. The reaction typically requires forcing conditions, including elevated temperatures.

Oxidative Ring-Opening: Modern synthetic methods have enabled the cleavage of the morpholine ring under milder, more specific conditions. A notable example is the oxidative cleavage of C(sp³)-C(sp³) bonds in morpholine derivatives promoted by visible light, using oxygen as the ultimate oxidant. google.com This method can induce the cleavage of the C2-C3 or C5-C6 bonds of the morpholine ring, leading to ring-opened products without the need for transition metals or harsh reagents. google.com

Solvent-Induced Ring-Opening: In some instances, ring-opening can occur as an unexpected side reaction. During the synthesis of certain 4-phenylmorpholin-3-one (B154935) derivatives, the use of an alcohol as a solvent led to the formation of ring-opened ester side products. semanticscholar.org This was attributed to the nucleophilic attack of the alcohol solvent on the C2 position of the lactam. This reactivity was reportedly enhanced by steric strain in the morpholin-3-one ring caused by bulky substituents. semanticscholar.org

Investigation of Chemo-, Regio-, and Stereoselectivity in Complex Reactions

The presence of multiple reactive sites in this compound makes it an excellent substrate for studying selectivity in chemical reactions. The key sites for potential reactions are the electrophilic carbon of the bromoethyl group, the lactam carbonyl, and the ether linkage.

Chemoselectivity: The most significant aspect of the molecule's reactivity is the pronounced difference in electrophilicity between the carbon bearing the bromine atom and the lactam carbonyl carbon. The primary alkyl bromide of the bromoethyl group is a highly reactive electrophile, readily undergoing Sₙ2 substitution with a wide range of nucleophiles.

In contrast, the lactam carbonyl is significantly less electrophilic and requires more powerful reagents to react. Therefore, in reactions with common nucleophiles (e.g., amines, thiolates, cyanides), overwhelming chemoselectivity for substitution at the bromoethyl group is observed. The lactam ring and ether linkage remain intact under these conditions. This makes this compound a useful building block for introducing a morpholin-3-one ethyl moiety onto a target molecule.

Regioselectivity: Regioselectivity becomes a key consideration primarily in ring-opening reactions.

In the case of acid-catalyzed cleavage, the site of the initial nucleophilic attack (C2 vs. C6) after protonation of the ether oxygen would be influenced by steric and electronic factors.

For the visible-light-promoted oxidative cleavage, a mixture of products resulting from the cleavage of the C2-C3 and C5-C6 bonds can be formed, indicating that regioselectivity may be low under these specific conditions. google.com

The solvent-induced ring-opening demonstrated high regioselectivity, with the nucleophilic alcohol attacking the C2 position, which is activated by its proximity to the N-acyl group. semanticscholar.org

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes relevant when reactions introduce new chiral centers. Research on related substituted morpholin-3-ones provides insight into the potential for stereocontrolled transformations. For example, in the alkylation of the enolate of a chiral 5-substituted morpholin-3-one, the existing stereocenter directs the approach of the incoming electrophile, resulting in the formation of one diastereomer in preference to the other. acs.org This demonstrates that the morpholin-3-one ring can serve as a scaffold for stereoselective synthesis, a principle that could be applied to derivatives of this compound should a chiral center be introduced.

Derivatization and Synthetic Utility of 4 2 Bromoethyl Morpholin 3 One As a Building Block

Synthesis of Novel Morpholin-3-one (B89469) Derivatives and Analogues

The bromoethyl group is the primary site of reactivity, enabling the synthesis of a multitude of novel morpholin-3-one derivatives through various chemical reactions.

The carbon-bromine bond in 4-(2-bromoethyl)morpholin-3-one is susceptible to nucleophilic attack, making it an excellent alkylating agent for a variety of heteroatom nucleophiles. This allows for the straightforward introduction of the morpholin-3-one ethyl moiety onto other molecules.

N-Alkylation: Amines and nitrogen-containing heterocycles can be readily alkylated. For instance, the reaction with N-heterocyclic compounds in the presence of a base like potassium hydroxide (B78521) in an ionic liquid can lead to the formation of N-substituted products. A general method involves reacting N-acidic heterocyclic compounds with alkyl halides in the presence of a base to achieve N-alkylation. In a specific example involving a related bromoethyl compound, 1-(2-bromoethyl)-indole-2,3-dione was synthesized by alkylating isatin (B1672199) with an excess of dibromoethane in DMF with potassium carbonate as the base.

O-Alkylation: Phenols are suitable nucleophiles for the formation of ether linkages. The alkylation of phenols with alkyl halides is a well-established method. For example, the O-alkylation of a released hydroxy group can be carried out using a chloroethyl derivative in dimethylformamide (DMF) with potassium carbonate (K₂CO₃). This general principle can be applied to this compound to synthesize aryloxyethyl-morpholin-3-one derivatives.

S-Alkylation: Thiols can be alkylated to form thioethers. The reaction of thiols with alkyl bromides is a common method for creating C-S bonds. For example, various thiols have been treated with alkyl bromides to provide a range of thioether products.

Interactive Table: Examples of Alkylation Reactions with Bromoethyl-Containing Compounds

| Nucleophile Type | Example Nucleophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrogen | Isatin | 1,2-dibromoethane (B42909), K₂CO₃, DMF, rt | N-(2-bromoethyl)isatin | |

| Oxygen | Phenol | 1-(2-chloroethyl)piperidine, K₂CO₃, DMF, 60°C | Aryloxyethyl-piperidine |

The two-carbon ethylene (B1197577) unit derived from this compound can be incorporated into various molecular structures, serving as a flexible linker. The initial alkylation reaction is the primary step in forming this linker, which connects the morpholin-3-one core to another molecular fragment. The nature of this linker can be further modified in subsequent synthetic steps.

While the bromoethyl group is an sp³-hybridized alkyl halide, which can be challenging substrates for some cross-coupling reactions, advancements in catalysis have enabled their participation in key C-C bond-forming reactions.

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, has been extended to include unactivated secondary alkyl bromides. Catalyst systems based on palladium or nickel have been developed to facilitate these couplings with arylboronic acids, providing a route to α-aryl-substituted morpholin-3-one derivatives.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with organic halides. While typically used for sp² and sp halides, methods for the Sonogashira coupling of unactivated alkyl bromides have been developed, often requiring specific catalyst systems. This would allow for the synthesis of morpholin-3-one derivatives with an alkynyl group, which is a versatile functional group for further transformations.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. The reaction of alkyl halides in Heck-type reactions is less common but possible under specific conditions, providing a pathway to introduce alkenyl groups.

Sequential Functional Group Interconversions on the Bromoethyl Chain

The bromine atom on the ethyl chain is a versatile handle that can be converted into a wide range of other functional groups through nucleophilic substitution. These new functionalities can then be further manipulated in subsequent steps.

A prime example is the conversion of the bromide to an azide, followed by reduction to a primary amine. The synthesis of 4-(2-azidoethyl)morpholine (B1597671) has been achieved by reacting the corresponding bromoethyl derivative with sodium azide. The resulting azido (B1232118) group can then be reduced to an amine, for example, by catalytic hydrogenation. This two-step sequence transforms the bromoethyl group into an aminoethyl group, providing a key building block for further derivatization, such as in the synthesis of sulfonamides.

Interactive Table: Sequential Functional Group Interconversion

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

|---|

Another important transformation is the conversion of the bromide to a hydroxyl group via substitution with a hydroxide source or a protected equivalent. This would yield 4-(2-hydroxyethyl)morpholin-3-one, which can then be used in further reactions such as esterification or etherification.

Design and Access to Advanced Heterocyclic and Polycyclic Scaffolds

The reactive bromoethyl group of this compound can be strategically employed in the construction of more complex ring systems. This can be achieved through both intramolecular and intermolecular cyclization reactions.

For instance, a derivative of this compound could be synthesized where the attached moiety also contains a nucleophilic group. An intramolecular cyclization could then lead to the formation of a fused or bridged polycyclic system. The synthesis of fused heterocycles is a significant area of organic chemistry, and building upon existing heterocyclic scaffolds is a common strategy.

Furthermore, the morpholin-3-one core itself can be a part of a larger, more complex scaffold. The derivatization of the bromoethyl group can be the initial step in a multi-step synthesis aimed at constructing novel polycyclic or spirocyclic architectures. The use of morpholine (B109124) derivatives as building blocks for creating diverse heterocyclic structures is a well-established approach in medicinal and organic chemistry. For example, morpholines have been fused with other heterocyclic rings like triazoles to create novel chemical entities.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of 4-(2-Bromoethyl)morpholin-3-one. Each technique offers unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are based on the analysis of structurally similar compounds. acs.org The spectrum would exhibit distinct signals corresponding to the morpholin-3-one (B89469) ring and the bromoethyl side chain. The methylene (B1212753) protons of the bromoethyl group adjacent to the nitrogen and the bromine atom would likely appear as two distinct triplets. The protons on the morpholine (B109124) ring would also show characteristic shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactam, the carbons of the morpholine ring, and the two carbons of the bromoethyl chain. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~167 |

| N-CH₂ (ring) | ~3.4-3.6 | ~49-51 |

| O-CH₂ (ring) | ~3.7-3.9 | ~66-68 |

| C-CH₂-O (ring) | ~4.1-4.3 | ~57-59 |

| N-CH₂ (chain) | ~3.6-3.8 | ~50-52 |

| CH₂-Br (chain) | ~3.5-3.7 | ~28-30 |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its chemical formula. acs.org

A key feature in the mass spectrum of this compound is the isotopic profile resulting from the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Common fragmentation patterns observed in electrospray ionization (ESI) or electron impact (EI) mass spectrometry would involve the cleavage of the C-Br bond and fragmentation of the morpholine ring.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Structure/Description | Predicted m/z |

| [M+H]⁺ | Protonated parent molecule | 208.0022 / 210.0002 |

| [M-Br]⁺ | Loss of bromine radical | 128.0706 |

| [C₄H₇NO₂]⁺ | Morpholin-3-one fragment | 101.0477 |

| [C₂H₄Br]⁺ | Bromoethyl fragment | 106.9549 / 108.9529 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational transitions.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include the C-N stretching of the amide, the C-O-C stretching of the ether linkage in the morpholine ring, and the C-H stretching vibrations of the methylene groups. The C-Br stretching vibration would appear in the lower frequency region of the spectrum (500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, while often showing weaker signals for polar functional groups like carbonyls, provides valuable complementary information. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-C and C-H vibrations within the molecule would be readily observable.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2850-2960 | Medium-Strong |

| C=O (lactam/amide) | Stretch | 1650-1680 | Strong |

| C-N (amide) | Stretch | 1200-1350 | Medium |

| C-O-C (ether) | Stretch | 1070-1150 | Strong |

| C-Br | Stretch | 500-600 | Medium-Strong |

Chromatographic Methods for Purity Determination and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile or thermally sensitive compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. mdpi.com Detection is commonly performed using a UV detector, as the amide carbonyl group provides a chromophore, although it absorbs at lower wavelengths (around 210-220 nm). HPLC can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity. mdpi.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The applicability of GC to this compound depends on its thermal stability and volatility. While the molecule has a relatively low molecular weight, the presence of the polar lactam and the reactive bromoethyl group may lead to degradation at the high temperatures required for GC analysis. If the compound is found to be sufficiently stable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can provide excellent separation and sensitivity for purity assessment. The use of a polar capillary column would be appropriate for this analysis.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of chemical reactions involving this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of the desired product.

The choice of eluent (solvent system) is critical for achieving good separation of components. For morpholine derivatives, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the compound, ideally between 0.3 and 0.7. For a related compound, 4-(2-(7-Methoxy-1H-indol-1-yl)ethyl)morpholine, a TLC system of 40% ethyl acetate in 60% n-hexanes was utilized, indicating a common mobile phase composition for such structures. nih.gov

Visualization of the spots on the TLC plate after development is typically achieved using methods suitable for the compound's structure. As this compound lacks a strong chromophore, visualization under UV light might not be effective unless an impurity or starting material is UV-active. libretexts.org Therefore, chemical staining is often necessary. An iodine chamber is a common choice, where the iodine vapor reversibly adsorbs onto the organic compounds, rendering them as brown or yellow spots. libretexts.org Alternatively, a potassium permanganate (B83412) (KMnO4) stain can be used; this stain reacts with functional groups that can be oxidized, resulting in a yellow or brown spot on a purple background. libretexts.org

Table 1: Representative TLC Parameters for Morpholine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl Acetate / n-Hexanes (gradient mixtures) nih.gov |

| Visualization | Iodine vapor, Potassium Permanganate (KMnO4) stain libretexts.org |

| Expected Rf Value | Dependent on the specific eluent composition. |

This table is generated based on typical conditions for related morpholine compounds as specific data for this compound is not detailed in available literature.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

As of the latest search, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the technique has been successfully applied to other, more complex molecules containing the morpholine or morpholin-3-one moiety. For instance, the crystal structure of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one has been determined, providing insight into the conformation of the morpholine ring in the solid state. mdpi.com Similarly, the structure of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one has also been elucidated, confirming its S-alkylation. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Bromoethyl)morpholin-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a morpholinone precursor. For example, nucleophilic substitution of a hydroxyl or amine group with bromoethyl reagents under controlled conditions (e.g., using NaBH3CN as a reducing agent in methanol at room temperature) . Reaction parameters such as temperature (0–55°C), solvent choice (THF, DMF), and stoichiometry of reagents (e.g., 1:1 molar ratio of morpholinone to bromoethylating agent) are critical for optimizing yield (>80%) and minimizing side products like dehalogenated byproducts .

Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the morpholinone ring, C-Br stretch at ~550 cm⁻¹) .

- NMR : NMR reveals proton environments (e.g., δ 3.5–4.5 ppm for morpholine ring protons, δ 3.2 ppm for bromoethyl CH2Br), while NMR confirms carbon connectivity (e.g., C=O at ~170 ppm) .

- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 236) and fragmentation patterns to verify structural integrity .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is used, employing a C18 column and acetonitrile/water gradient (70:30 to 90:10 over 20 minutes). Purity thresholds (>95%) are validated against synthetic impurities (e.g., unreacted starting materials or dehalogenated derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy barriers for nucleophilic substitution at the bromoethyl group. For instance, simulations show that electron-withdrawing substituents on the morpholinone ring lower the activation energy for SN2 reactions by stabilizing the transition state . Molecular docking studies further predict interactions with biological targets (e.g., enzyme active sites) based on electrostatic and steric complementarity .

Q. What strategies resolve contradictions in biological activity data for morpholinone derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) are addressed through:

- Dose-Response Analysis : IC50/EC50 curves to differentiate specific vs. off-target effects .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed activities .

- Structural-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Br with Cl) to isolate pharmacophoric groups .

Q. What experimental approaches validate the conformational stability of this compound in solution?

- Methodological Answer :

- Dynamic NMR : Monitors ring puckering and bromoethyl group rotation barriers in deuterated solvents (e.g., DMSO-d6) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the solid state, revealing deviations from ideal chair conformations in the morpholinone ring .

Q. How are kinetic studies designed to analyze the reduction of nitro derivatives of this compound?

- Methodological Answer : Catalytic hydrogenation (H2/Pd-C in ethanol) under varying pressures (1–5 atm) and temperatures (25–60°C) monitors nitro-to-amine conversion rates. Apparent activation energies (Ea) are derived from Arrhenius plots, with side reactions (e.g., over-reduction) minimized by controlling H2 flow .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Contradictions arise from differences in:

- Workup Procedures : Neutralization with dilute HCl vs. aqueous NaHCO3 can alter product precipitation .

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (acetone/water) may recover purer but lower-yield products .

- Analytical Calibration : Internal standards (e.g., deuterated analogs) improve HPLC/MS quantification accuracy .

Q. What mechanistic insights explain conflicting reports on the compound’s biological activity?

- Methodological Answer : Divergent results may stem from:

- Cell Line Variability : Differences in membrane permeability (e.g., P-glycoprotein expression) across cancer models .

- Redox Sensitivity : Bromoethyl groups may undergo glutathione-mediated detoxification in certain cell types, reducing efficacy .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.